Calcium saccharin hydrous is a chemical compound derived from saccharin, which is a widely used artificial sweetener. Saccharin itself is recognized for its intense sweetness, approximately 300 to 500 times sweeter than sucrose, and is often used in food and pharmaceutical products. Calcium saccharin hydrous is specifically utilized for its sweetening properties while providing an alternative for individuals monitoring their sodium intake.
Calcium saccharin hydrous is synthesized from saccharin, which can be produced through various chemical processes, including the Remsen-Fahlberg method and the Maumee process. These methods typically involve the sulfonation of toluene derivatives followed by oxidation and amidation reactions to yield saccharin. The calcium salt form is created by reacting saccharin with calcium hydroxide or other calcium salts in aqueous solutions .
The synthesis of calcium saccharin hydrous typically involves the following steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity of the final product.
Calcium saccharin hydrous has a complex molecular structure characterized by its formula . The presence of water molecules indicates that it exists in a hydrated form.
Calcium saccharin hydrous can participate in various chemical reactions typical of sulfonamide compounds:
The stability of calcium saccharin hydrous under various pH conditions makes it suitable for use in food products where pH may fluctuate.
Calcium saccharin hydrous functions primarily as a sweetening agent through its interaction with taste receptors on the tongue. The mechanism involves binding to specific receptors that trigger a sweet taste sensation without providing caloric energy.
Research indicates that the sweetness intensity can vary based on concentration and formulation context, with higher concentrations often leading to a bitter aftertaste due to receptor saturation .
Calcium saccharin hydrous is utilized extensively in various fields:
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